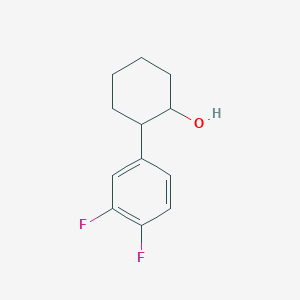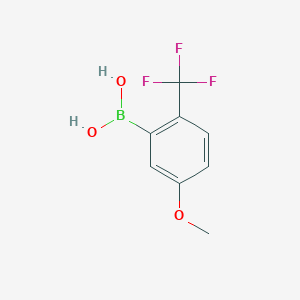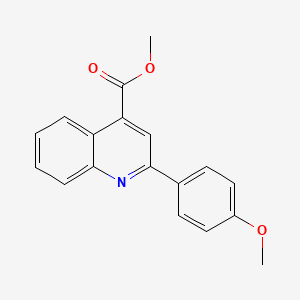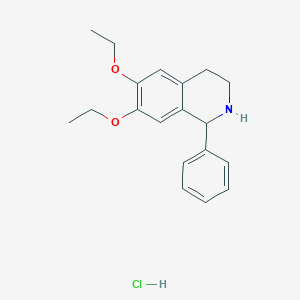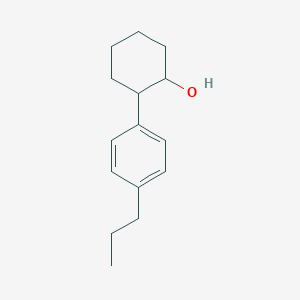
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone typically involves multi-step organic reactions. One common method includes the condensation of anthraquinone derivatives with methoxyphenyl-substituted reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone has several scientific research applications, including:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electron-transporting properties.
Photocatalysis: Employed in photocatalytic reactions for environmental remediation and energy conversion.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the synthesis of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone involves its interaction with specific molecular targets and pathways. In photocatalysis, the compound absorbs light energy and generates reactive oxygen species (ROS) that can degrade pollutants or drive chemical reactions. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes and induction of cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,9-Di(4-hydroxyphenyl)-1,10-phenanthroline: Similar structure but with hydroxy groups instead of methoxy groups.
2,9-Di(4-methoxy-3-methylphenyl)-1,10-phenanthroline: Contains additional methyl groups on the phenyl rings.
Uniqueness
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic properties, such as in organic electronics and photocatalysis .
Eigenschaften
Molekularformel |
C38H24N2O6 |
|---|---|
Molekulargewicht |
604.6 g/mol |
IUPAC-Name |
7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C38H24N2O6/c1-45-21-7-3-19(4-8-21)39-35(41)27-15-11-23-25-13-17-29-34-30(38(44)40(37(29)43)20-5-9-22(46-2)10-6-20)18-14-26(32(25)34)24-12-16-28(36(39)42)33(27)31(23)24/h3-13,15-18,28H,14H2,1-2H3 |
InChI-Schlüssel |
BIFLOXJWLXANKQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C=CC4=C5C3=C(C2=O)C=CC5=C6C=CC7=C8C6=C4CC=C8C(=O)N(C7=O)C9=CC=C(C=C9)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






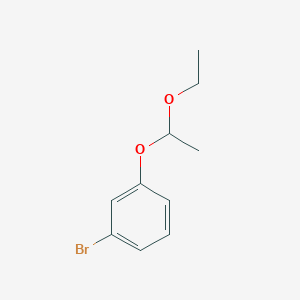
![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)

![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
